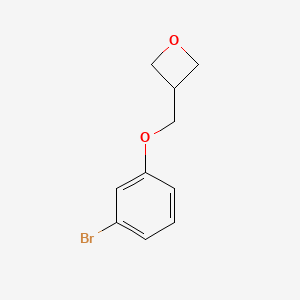

3-(3-Bromophenoxymethyl)oxetane

Description

Propriétés

Formule moléculaire |

C10H11BrO2 |

|---|---|

Poids moléculaire |

243.10 g/mol |

Nom IUPAC |

3-[(3-bromophenoxy)methyl]oxetane |

InChI |

InChI=1S/C10H11BrO2/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8H,5-7H2 |

Clé InChI |

JUEBBFJIHJRSRT-UHFFFAOYSA-N |

SMILES canonique |

C1C(CO1)COC2=CC(=CC=C2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation of 3-(Bromomethyl)oxetan-3-yl Methanol with 3-Bromophenol

One of the most direct and reported synthetic routes involves the nucleophilic substitution reaction between 3-(bromomethyl)oxetan-3-yl methanol and 3-bromophenol under mild basic conditions.

-

- 3-(Bromomethyl)oxetan-3-yl methanol

- 3-Bromophenol

-

- Base: Potassium carbonate (K2CO3)

- Solvent: Acetone

- Temperature: Room temperature

- Time: Several hours until completion

Mechanism:

The phenol acts as a nucleophile, attacking the bromomethyl group on the oxetane derivative via an SN2 mechanism, displacing bromide and forming the aryloxymethyl linkage.-

- The reaction typically proceeds with good to excellent yields (around 80-85%).

- The product is confirmed by IR spectroscopy showing characteristic hydroxyl peaks, 1H NMR indicating signals for oxetane ring protons, methylene protons adjacent to oxygen, and aromatic protons consistent with the 3-bromophenyl group.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular mass.

This method is advantageous due to the mild reaction conditions, avoidance of strong bases like sodium hydride, and relatively high yields. It is also amenable to scale-up given the simple work-up procedures and use of inexpensive reagents.

Cyclization of 2,2-Bis(bromomethyl)propane-1,3-diol

An alternative synthetic approach involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol under basic conditions to form 3-(bromomethyl)oxetan-3-yl methanol, which can then be further functionalized.

Step 1: Cyclization

- Reagents: Sodium ethoxide in ethanol

- Conditions: Room temperature

- Outcome: Formation of 3-(bromomethyl)oxetan-3-yl methanol in good yield (~65-86%)

Step 2: Alkylation

- The intermediate is then reacted with 3-bromophenol as described in section 2.1.

This two-step sequence allows the preparation of the key oxetane intermediate in situ, which can then be converted to the target compound. This method is well-documented and provides a reliable route to this compound.

Phase Transfer Catalysis (PTC) Method for Oxetane Synthesis

A patented method describes the synthesis of oxetane derivatives using 3-halo-1-propanol or its esters under phase transfer catalysis conditions in aqueous alkaline media.

-

- Use of aqueous alkali solution (e.g., NaOH)

- Addition of phase transfer catalyst (e.g., quaternary ammonium salts)

- Heating to promote dehydrohalogenation and cyclization

- No organic solvents required, enhancing environmental friendliness and simplifying purification

-

- High yields due to efficient cyclization

- Mild reaction conditions and simplified work-up

- Scalable for industrial production due to low cost and reduced environmental impact

While this method is described for general oxetane synthesis, it can be adapted to prepare substituted oxetanes such as this compound by selecting appropriate haloalcohol precursors and phenol derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation with 3-bromophenol | 3-(Bromomethyl)oxetan-3-yl methanol, K2CO3, Acetone | Room temp, mild base | 80-85 | Mild conditions, high yield, simple | Requires pre-formed oxetane intermediate |

| Cyclization of bis(bromomethyl)diol + Alkylation | 2,2-Bis(bromomethyl)propane-1,3-diol, NaOEt, then phenol + K2CO3 | Room temp, ethanol, acetone | 65-86 (cyclization step) + alkylation yield | Reliable, scalable | Multi-step, uses organic solvents |

| Phase Transfer Catalysis (PTC) | 3-Halo-1-propanol, aqueous alkali, phase transfer catalyst | Heated aqueous alkaline medium | High (>80) | Environmentally friendly, no organic solvents, scalable | Requires phase transfer catalyst optimization |

| Photocatalytic C–H Functionalization | Alcohol substrate, Ir or organic photocatalyst, vinyl sulfonium salt | Visible light, base, mild heat | Up to 97 (model substrates) | High yield, functional group tolerance, green | Specialized equipment, substrate-specific |

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Bromophenoxymethyl)oxetane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted oxetanes.

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenoxymethyl oxetane.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

- Substituted oxetanes with various functional groups.

- Oxetane derivatives with different oxidation states.

- Phenoxymethyl oxetane from reduction reactions.

Applications De Recherche Scientifique

3-(3-Bromophenoxymethyl)oxetane is an organic compound with an oxetane ring substituted with a bromophenoxy group, giving it unique chemical properties. The oxetane ring is a four-membered cyclic ether. This compound is used in scientific research for medicinal chemistry, materials science, and biological studies.

Scientific Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry The compound serves as a building block in synthesizing pharmaceutical agents because its unique structure can improve the pharmacokinetic properties of potential drugs. Oxetanes, in general, are of interest in medicinal chemistry as small, polar, 3-dimensional motifs . Introducing an oxetane moiety can enhance membrane permeability and alter the pharmacokinetic profile of drug candidates.

- Materials Science It is used to develop advanced materials, including polymers and resins, because of its ability to undergo polymerization reactions.

- Biological Studies The compound can be a probe in biochemical assays to study enzyme activities and protein interactions.

Chemical Reactions

This compound can undergo nucleophilic substitution, oxidation, and reduction reactions.

- Nucleophilic Substitution The bromine atom can be replaced by other nucleophiles, creating various substituted oxetanes. Sodium hydride, potassium carbonate, and dimethylformamide are common reagents and conditions.

- Oxidation The compound can be oxidized to form corresponding oxetane derivatives with different functional groups, utilizing oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenoxymethyl oxetane, using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Enzyme Modulation

Oxetanes can modulate enzyme activity by mimicking carboxylic acid functionalities. For example, 3-oxetanols, including this compound, can interact with enzymes like cyclooxygenase (COX), which impacts inflammatory pathways.

Receptor Interaction

The bromophenyl substituent may enhance binding affinity to specific receptors, potentially leading to increased therapeutic efficacy. The lipophilic nature of the oxetane ring allows better interaction with lipid membranes, facilitating receptor engagement and downstream signaling pathways.

Case Studies

- Inhibition of COX Pathway: A study showed that a 3-oxetanol analog displayed significant inhibitory activity against the COX pathway in cell-based assays, suggesting potential as an anti-inflammatory agent.

- Antimicrobial Activity: Investigations into the antimicrobial properties of oxetanes have shown promise. Derivatives have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, indicating potential as antibiotics.

Additional Information

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenoxymethyl)oxetane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the oxetane ring can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Diaryl Ketones and Carbonyl Bioisosteres

Oxetanes, particularly 3,3-diaryloxetanes, are often compared to diaryl ketones due to their structural similarity and role as bioisosteres. Key findings include:

- Stability : 3,3-Diaryloxetanes exhibit comparable chemical stability to ketones across a wide pH range (1–14) . For example, both oxetanes and ketones demonstrated similar degradation rates under acidic conditions (pH 1.2) over 4 hours .

- Lipophilicity (logD) : The logD of oxetanes (average 3.4) overlaps with ketones but varies depending on substituents. In some cases, oxetanes showed reduced logD compared to ketones, enhancing aqueous solubility .

- Metabolic Stability : Oxetanes and ketones display similar metabolic stability in liver microsomes, but oxetanes avoid the electrophilic and photochemical liabilities associated with ketones .

Gem-Dimethyl and Methylene-Linked Analogs

Replacing gem-dimethyl or methylene groups with oxetanes improves drug-like properties:

- Solubility : Oxetanes increase aqueous solubility by 4–4000× compared to gem-dimethyl groups .

- Permeability : Oxetanes enhance cell membrane permeability relative to methylene-linked analogs, attributed to their lower molecular rigidity and improved hydrogen-bonding capacity .

- Metabolic Stability : Oxetanes resist oxidative metabolism better than gem-dimethyl groups, which are prone to CYP450-mediated oxidation .

Cyclobutyl Derivatives

Cyclobutyl linkers are less favored than oxetanes due to:

- Synthetic Complexity : Cyclobutanes require challenging ring-strain mitigation during synthesis, whereas oxetanes are accessible via catalytic methods (e.g., Friedel-Crafts alkylation) .

- Physicochemical Properties : Oxetanes outperform cyclobutanes in logD reduction and solubility enhancement .

Other Oxetane Derivatives

- 3-Bromomethyl-3-methyloxetane : This analog (logD ~1.7–5.1) highlights the impact of bromine on lipophilicity, though its metabolic stability is inferior to disubstituted oxetanes .

Azetidine Analogs

Azetidines (4-membered nitrogen-containing rings) differ from oxetanes in:

- Polarity : Azetidines are more polar due to the N–H bond, reducing logD compared to oxetanes .

- Stability : Azetidines are more prone to ring-opening under acidic conditions, limiting their utility in low-pH environments .

Data Tables

Table 1: Physicochemical Properties of Oxetanes and Analogs

| Compound Type | logD (pH 7.4) | Aqueous Solubility (μM) | Metabolic Stability (HLM t₁/₂, min) | pH Stability (1.2–14) |

|---|---|---|---|---|

| 3,3-Diaryloxetanes | 1.7–5.1 | 50–200 | 30–60 | Stable |

| Diaryl Ketones | 2.0–5.5 | 20–150 | 25–55 | Stable |

| Gem-Dimethyl Analogs | 3.8–6.2 | 5–50 | 10–20 | Stable |

| 3-Nitromethylene Oxetane | 0.9–1.5 | <10 | N/A | Stable (energetic) |

| Azetidines | 0.5–3.0 | 100–300 | 15–30 | Unstable (pH < 3) |

Table 2: Key Advantages of 3-(3-Bromophenoxymethyl)oxetane vs. Analogs

| Feature | This compound | Diaryl Ketones | Gem-Dimethyl | Azetidines |

|---|---|---|---|---|

| Halogen Bonding Potential | Yes | No | No | No |

| Metabolic Oxidation Risk | Low | High | High | Moderate |

| Synthetic Accessibility | Moderate | High | High | Low |

| Solubility Enhancement | Moderate | Low | Low | High |

Activité Biologique

3-(3-Bromophenoxymethyl)oxetane is a compound that belongs to the oxetane family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and potential applications in drug discovery.

The compound features a bromophenyl group attached to an oxetane ring, contributing to its lipophilicity and ability to interact with various biological targets. The structural formula is represented as follows:

Enzyme Modulation

Research indicates that oxetanes can modulate enzyme activity by mimicking carboxylic acid functionalities. For instance, 3-oxetanols, which include this compound, have been shown to interact with enzymes such as cyclooxygenase (COX), impacting inflammatory pathways. The introduction of the oxetane moiety can enhance membrane permeability and alter the pharmacokinetic profile of drug candidates .

Receptor Interaction

The bromophenyl substituent may enhance binding affinity to specific receptors, potentially leading to increased therapeutic efficacy. The lipophilic nature of the oxetane ring allows for better interaction with lipid membranes, facilitating receptor engagement and downstream signaling pathways .

Case Studies

- Inhibition of COX Pathway : A study demonstrated that a 3-oxetanol analogue exhibited significant inhibitory activity against the COX pathway in cell-based assays. This suggests that compounds like this compound could be developed as anti-inflammatory agents .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of oxetanes have shown promise. For example, derivatives have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, indicating potential use as antibiotics .

Data Table: Biological Activity Overview

Synthesis and Accessibility

Despite the promising biological activities, the synthesis of this compound poses challenges due to its complex structure. Recent advancements in synthetic methodologies have focused on improving access to oxetanes through photoredox-catalyzed reactions, which facilitate the conversion of carboxylic acids into oxetanol bioisosteres .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromophenoxymethyl)oxetane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of brominated oxetanes typically involves nucleophilic substitution or ring-opening reactions. For example, 3-substituted oxetanes can be prepared via condensation of bromophenol derivatives with oxetan-3-one precursors under basic conditions (e.g., KOH/ethanol). Yield optimization requires careful control of stoichiometry, temperature (60–90°C), and solvent polarity . Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity, as bromine substituents may influence steric and electronic effects during ring formation .

Q. How can researchers characterize the crystal structure and conformational dynamics of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal packing and bond angles. For brominated oxetanes, key parameters include C–Br bond lengths (~1.9–2.0 Å) and oxetane ring puckering angles (typically 8–12°). Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., Br···H or Br···O contacts), which correlate with thermal stability and solubility . Molecular dynamics simulations can model conformational flexibility, particularly under thermal stress .

Q. What spectroscopic techniques are most effective for monitoring the reactivity of this compound in substitution reactions?

- Methodological Answer : Real-time monitoring of substitution reactions (e.g., Suzuki coupling or nucleophilic aromatic substitution) requires a combination of -NMR (if fluorinated reagents are used) and IR spectroscopy to track C–Br bond cleavage (stretching at ~550 cm). High-resolution mass spectrometry (HRMS) confirms intermediate formation, while differential scanning calorimetry (DSC) identifies exothermic/endothermic events during reactive steps .

Advanced Research Questions

Q. How does the bromophenoxymethyl substituent influence copolymerization kinetics with azide-functionalized oxetanes?

- Methodological Answer : The electron-withdrawing bromine group alters the electrophilicity of the oxetane ring, affecting copolymerization rates with monomers like 3-azidomethyl-3-methyloxetane. Kinetic studies using -NMR or in situ FTIR can monitor ring-opening propagation. Triisobutylaluminum/water catalytic systems are effective for achieving high molecular weight copolymers, with polydispersity indices (PDI) <1.5. Wide-angle X-ray scattering (WAXS) reveals crystallinity changes induced by bromine’s steric bulk .

Q. What strategies mitigate thermal decomposition of this compound during high-temperature applications?

- Methodological Answer : Thermal stability is enhanced by incorporating electron-donating co-monomers (e.g., 3-ethyl-3-hydroxymethyloxetane) to reduce C–Br bond lability. Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset temperatures (T) typically between 160–185°C for brominated oxetanes. Stabilizers like hindered phenols or phosphites can extend T by 10–15°C .

Q. How do steric effects from the bromophenoxymethyl group impact the material’s mechanical properties in polymer matrices?

- Methodological Answer : Dynamic mechanical analysis (DMA) reveals that bulky bromine substituents increase glass transition temperatures (T) by 20–30°C compared to non-halogenated analogs, due to restricted chain mobility. Small-angle neutron scattering (SANS) quantifies phase separation in block copolymers, where bromine-rich domains exhibit higher modulus but reduced elasticity .

Q. Can this compound serve as a precursor for photoactive or energetic materials?

- Methodological Answer : Yes. UV-initiated cationic polymerization with iodonium salts generates crosslinked networks for photoresist applications. For energetic materials, bromine can be replaced with azide groups via nucleophilic substitution, yielding derivatives with high nitrogen content (>30%). Computational modeling (e.g., EXPLO5 V6.04) predicts detonation velocities >7,000 m/s, comparable to RDX, but experimental validation via small-scale shock reactivity testing (SSRT) is critical .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability of brominated oxetanes: How to reconcile conflicting decomposition temperatures?

- Methodological Answer : Variations in T (e.g., 160°C vs. 185°C) arise from differences in sample purity, heating rates (5°C/min vs. 10°C/min), and analytical methods (DSC vs. TGA). Reproducibility requires standardized protocols: (1) purify via column chromatography (SiO, hexane/ethyl acetate), (2) use inert atmospheres (N/Ar), and (3) validate with dual DSC-TGA instrumentation. Contaminants like residual KBr can catalyze premature decomposition .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.